5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW-867 involves the condensation of 2,4-difluoronitrobenzene with 2 (S)-aminobutyric acid using triethylamine in refluxing acetone. This reaction yields 2 (S)-(5-fluoro-2-nitrophenylamino)butyric acid, which is then reductocyclized with hydrogen over Raney-Nickel in methanol and acetic acid .
Industrial Production Methods
While specific industrial production methods for GW-867 are not extensively documented, the synthesis typically follows the outlined laboratory procedures with potential scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions
GW-867 primarily undergoes reduction and substitution reactions. The initial synthesis involves a reduction reaction where the nitro group is reduced to an amine group. Additionally, the compound can participate in various substitution reactions due to the presence of functional groups like fluorine and amine .
Common Reagents and Conditions
Reduction: Hydrogen gas and Raney-Nickel catalyst in methanol and acetic acid.
Substitution: Triethylamine in refluxing acetone for the initial condensation reaction.
Major Products Formed
The major product formed from the synthesis of GW-867 is 2 (S)-(5-fluoro-2-nitrophenylamino)butyric acid, which is then converted to the final compound through reductocyclization .
Scientific Research Applications
GW-867 is extensively used in scientific research, particularly in the fields of virology and pharmacology. Its primary application is in the study of Human immunodeficiency virus due to its potent inhibitory effects on reverse transcriptase. This makes it a valuable tool in the development of new therapeutic strategies for Human immunodeficiency virus treatment .
Mechanism of Action
GW-867 exerts its effects by inhibiting the reverse transcriptase enzyme of Human immunodeficiency virus 1. This inhibition prevents the virus from replicating its genetic material, thereby hindering its ability to infect new cells. The compound binds to the reverse transcriptase enzyme, blocking its activity and disrupting the viral replication process .
Comparison with Similar Compounds
Similar Compounds
- Fostemsavir
- Cabotegravir
- Gomisin M2
- Peldesine
- Liquidambaric lactone
- Chloroquine
- Des (benzylpyridyl) Atazanavir
- Trigothysoid N
Uniqueness
GW-867 stands out due to its specific inhibition of the reverse transcriptase enzyme in Human immunodeficiency virus 1. Its relatively long plasma half-life of approximately 50 hours makes it suitable for once-daily dosing, providing a prolonged duration of action compared to other similar compounds .
Biological Activity
5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole (CAS Number: 113700-23-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂FN |
Molecular Weight | 177.22 g/mol |
LogP | 2.0386 |
Melting Point | Not Available |
Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorophenyl group is believed to enhance its lipophilicity and potentially improve its binding affinity to target proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities:
- Bacterial Inhibition : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro tests reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .
- Fungal Activity : It also demonstrated antifungal effects against Candida albicans and Fusarium oxysporum, with MIC values reported between 16.69 to 78.23 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that the substitution pattern on the pyrrole ring significantly influences biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances antibacterial potency .
Case Studies
- Antibacterial Evaluation : A study published in the European Journal of Medicinal Chemistry evaluated various pyrrole derivatives, including those similar to this compound. Compounds were tested against a panel of bacteria, revealing that modifications on the phenyl ring could lead to improved antimicrobial efficacy .
- Pyrrole Derivatives in Drug Development : Another research effort focused on synthesizing pyrrole derivatives for potential use as antibacterial agents. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting that this compound could serve as a lead compound in drug development .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUCQSWOBYQGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553018 | |
Record name | 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113700-23-5 | |
Record name | 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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